Chemical structure of (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride
Chemical structure of (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride
An In-depth Technical Guide to (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride: Synthesis, Characterization, and Applications
Foreword: Navigating the Frontier of Novel Reagents
In the landscape of modern drug discovery and fine chemical synthesis, the exploration of novel reagents is paramount to unlocking new chemical space and accessing innovative molecular architectures. This guide is dedicated to a compound of significant potential, yet one that remains largely uncharted in current chemical literature: (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride . As such, this document moves beyond a simple recitation of established data. Instead, it serves as a forward-looking technical analysis, leveraging established principles of organic chemistry to propose a robust synthetic pathway, predict physicochemical and spectroscopic characteristics, and explore the prospective applications of this intriguing molecule. For the researcher and drug development professional, this guide is intended to be both a blueprint and an inspiration for future investigation.
Strategic Synthesis of (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride
The synthesis of the target sulfonyl chloride hinges on the successful preparation of its corresponding alcohol precursor, (3,3-Dimethyloxolan-2-yl)methanol. The proposed synthetic strategy is a multi-step sequence designed for efficiency and control, commencing from readily available starting materials.
Proposed Synthesis of the Precursor: (3,3-Dimethyloxolan-2-yl)methanol
The construction of the substituted oxolane ring can be approached through several established methods. A plausible and efficient route involves the alkylation of a suitable ester followed by reduction and cyclization.
Experimental Protocol: Synthesis of (3,3-Dimethyloxolan-2-yl)methanol
-
Step 1: Alkylation of Ethyl Isobutyrate.
-
To a solution of diisopropylamine (1.1 eq) in dry tetrahydrofuran (THF) at -78 °C, add n-butyllithium (1.1 eq) dropwise.
-
Stir the resulting lithium diisopropylamide (LDA) solution at -78 °C for 30 minutes.
-
Add ethyl isobutyrate (1.0 eq) dropwise, and stir for 1 hour at -78 °C to form the enolate.
-
Add ethyl 2-bromoacetate (1.2 eq) and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography to yield the corresponding diester.
-
-
Step 2: Reduction and Cyclization.
-
To a suspension of lithium aluminum hydride (2.5 eq) in dry THF at 0 °C, add the purified diester (1.0 eq) in THF dropwise.
-
After the addition is complete, allow the reaction to stir at room temperature for 4 hours.
-
Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting aluminum salts and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure. The resulting diol is expected to undergo spontaneous or acid-catalyzed cyclization to form (3,3-Dimethyloxolan-2-yl)methanol.
-
Caption: Proposed synthesis of the alcohol precursor.
Conversion to (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride
With the precursor alcohol in hand, the conversion to the target sulfonyl chloride can be achieved via a two-step process involving the formation of a thiol followed by oxidative chlorination. A more direct, albeit potentially lower-yielding, approach involves the conversion of the alcohol to a halide followed by displacement with a sulfite and subsequent chlorination. A highly efficient and common laboratory method for the synthesis of sulfonyl chlorides from thiols involves oxidative chlorination.[1][2]
Experimental Protocol: Synthesis of (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride
-
Step 1: Conversion of Alcohol to Thiol.
-
To a solution of (3,3-Dimethyloxolan-2-yl)methanol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.
-
Stir the reaction at room temperature for 2 hours.
-
Wash the reaction mixture with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution to yield the mesylate.
-
To a solution of the mesylate in dimethylformamide (DMF), add sodium hydrosulfide (NaSH) (2.0 eq) and stir at 50 °C for 4 hours.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield (3,3-Dimethyloxolan-2-yl)methanethiol.
-
-
Step 2: Oxidative Chlorination of the Thiol.
-
Dissolve the crude (3,3-Dimethyloxolan-2-yl)methanethiol in a mixture of acetonitrile and water.
-
Cool the solution to 0 °C and add N-chlorosuccinimide (NCS) (3.0 eq) in portions.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Extract the product with DCM, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure to yield the crude (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride, which can be purified by vacuum distillation or chromatography.[2]
-
Caption: Synthesis of the target sulfonyl chloride.
Physicochemical and Spectroscopic Characterization (Predicted)
The accurate characterization of a novel reagent is crucial for its effective application.[3] While experimental data for (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride is not available, its properties can be reliably predicted based on its structure and data from analogous compounds.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₇H₁₃ClO₃S |
| Molecular Weight | 212.70 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | > 200 °C (decomposes) |
| Density | ~1.3 g/cm³ |
| Solubility | Soluble in aprotic organic solvents (DCM, THF, acetone); reactive towards water and alcohols.[4] |
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of sulfonyl chlorides.[3][5]
-
¹H NMR Spectroscopy:
-
The proton on the carbon adjacent to the sulfonyl chloride group is expected to be the most downfield signal, appearing as a multiplet around 3.7-4.0 ppm.
-
The protons on the oxolane ring will appear as multiplets in the range of 1.5-4.2 ppm.
-
The two methyl groups at the 3-position will likely appear as two distinct singlets around 1.0-1.3 ppm due to the chiral center at the 2-position.
-
-
¹³C NMR Spectroscopy:
-
The carbon attached to the sulfonyl chloride group will be significantly deshielded, with a predicted chemical shift in the range of 60-70 ppm.
-
The carbons of the oxolane ring are expected to resonate between 25-80 ppm.
-
The quaternary carbon at the 3-position will appear around 40-50 ppm, and the methyl carbons will be in the range of 20-30 ppm.
-
-
Infrared (IR) Spectroscopy:
-
Strong characteristic absorption bands for the sulfonyl chloride group are expected in the regions of 1370-1410 cm⁻¹ (asymmetric S=O stretch) and 1166-1204 cm⁻¹ (symmetric S=O stretch).[5]
-
The C-O-C stretch of the oxolane ring will likely appear around 1050-1150 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak [M]⁺ at m/z 212 (for ³⁵Cl) and an [M+2]⁺ peak at m/z 214 (for ³⁷Cl) in an approximate 3:1 ratio would be expected.
-
Characteristic fragmentation patterns would involve the loss of SO₂Cl, the cleavage of the oxolane ring, and the loss of methyl groups.
-
Reactivity and Synthetic Utility
(3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride is anticipated to be a highly reactive electrophile, serving as a versatile reagent for introducing the (3,3-dimethyloxolan-2-yl)methanesulfonyl moiety into various molecules.[6][7]
Formation of Sulfonamides and Sulfonate Esters
The primary application of sulfonyl chlorides is in the synthesis of sulfonamides and sulfonate esters, both of which are important functional groups in medicinal chemistry.[6]
-
Reaction with Amines: In the presence of a non-nucleophilic base such as triethylamine or pyridine, the title compound will react readily with primary and secondary amines to form stable sulfonamides.[8]
-
Reaction with Alcohols: Similarly, it will react with alcohols to yield sulfonate esters (mesylates), which are excellent leaving groups in nucleophilic substitution and elimination reactions.[6]
Sources
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (3,3-Dimethyloxiran-2-yl)methanol - [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. 3,3-Dimethyloxirane-2-carboxylic acid | C5H8O3 | CID 420556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
